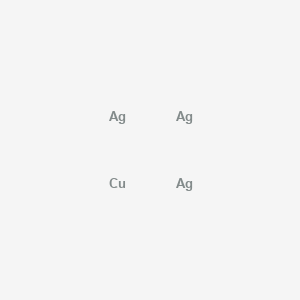
copper;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.
Preparation Methods
Alloys::
Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.
Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.
Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .
Chemical Reactions Analysis
Copper-silver compounds can undergo various reactions:
Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).
Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).
Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.
Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
Copper-silver compounds find applications in:
Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.
Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.
Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.
Mechanism of Action
The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.
Comparison with Similar Compounds
Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.
Properties
CAS No. |
157792-42-2 |
|---|---|
Molecular Formula |
Ag3Cu |
Molecular Weight |
387.15 g/mol |
IUPAC Name |
copper;silver |
InChI |
InChI=1S/3Ag.Cu |
InChI Key |
GCTAXANYYQELNV-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


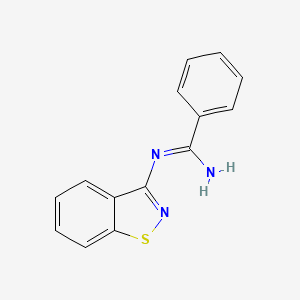
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
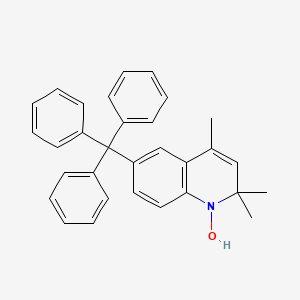
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
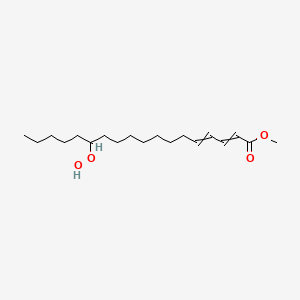
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
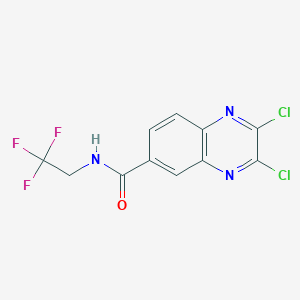
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
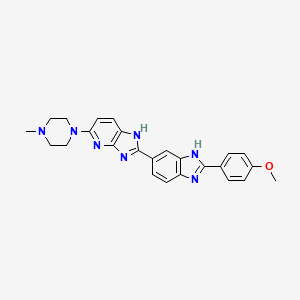
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
